4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione
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Overview
Description
4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione is a complex organic compound that features a triazole ring, a brominated phenyl group, and a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione typically involves the condensation of 5-bromosalicylaldehyde with 3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated and fluorinated reagents.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Could be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione involves its interaction with biological targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact molecular pathways depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione is unique due to its combination of a brominated phenyl group, a fluorinated phenyl group, and a triazole ring. This combination imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
676623-06-6 |
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Molecular Formula |
C15H10BrFN4OS |
Molecular Weight |
393.2 g/mol |
IUPAC Name |
4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10BrFN4OS/c16-10-5-6-13(22)9(7-10)8-18-21-14(19-20-15(21)23)11-3-1-2-4-12(11)17/h1-8,22H,(H,20,23)/b18-8+ |
InChI Key |
XEUSPJLZEVLAFE-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O)F |
Origin of Product |
United States |
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